molecular formula C17H22N2O2 B2716160 N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide CAS No. 2411279-85-9

N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide

Cat. No.: B2716160
CAS No.: 2411279-85-9
M. Wt: 286.375
InChI Key: XIIDBISSHCMPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium or rhodium catalysts.

    Substitution: Various reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring are crucial for its binding to receptors and enzymes. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: A precursor in the synthesis of N-[2-(4-Hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide.

    4-Cyano-4-phenylpiperidine: Another piperidine derivative with different functional groups.

    4-(4-Chlorophenyl)-4-phenylpiperidine: A chlorinated derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its combination of a piperidine ring, a hydroxyl group, and an alkyne group. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-6-16(20)18-12-9-17(21)10-13-19(14-11-17)15-7-4-3-5-8-15/h3-5,7-8,21H,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIDBISSHCMPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1(CCN(CC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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